molecular formula C20H29N5O2 B12228512 1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one

1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one

Cat. No.: B12228512
M. Wt: 371.5 g/mol
InChI Key: RYCOPJOKSUDDIJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyrimidine ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the cyclopropyl and pyrimidine intermediates, followed by their coupling with the piperazine and pyrrolidinone units. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and catalyst use .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one include:

Properties

Molecular Formula

C20H29N5O2

Molecular Weight

371.5 g/mol

IUPAC Name

1-cyclopropyl-3-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C20H29N5O2/c26-20-18(3-6-25(20)16-1-2-16)23-7-9-24(10-8-23)19-13-17(21-14-22-19)15-4-11-27-12-5-15/h13-16,18H,1-12H2

InChI Key

RYCOPJOKSUDDIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5

Origin of Product

United States

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